molecular formula C33H25BrN4 B018061 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole CAS No. 133051-88-4

5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole

Cat. No.: B018061
CAS No.: 133051-88-4
M. Wt: 557.5 g/mol
InChI Key: WROIFZUSIQAQBZ-UHFFFAOYSA-N
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Description

5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole, also known as this compound, is a useful research compound. Its molecular formula is C33H25BrN4 and its molecular weight is 557.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques and Crystal Structure : The compound has been synthesized and characterized through different methods. Two polymorphs of this compound have been characterized by single-crystal X-ray diffraction, demonstrating different molecular orientations and interatomic distances influenced by π···π stacking interactions (Zhao et al., 2013).

  • Synthetic Pathways : A synthesis pathway for the compound from 4′-methyl-2-cyano-biphenyl has been developed. This involves reaction steps including azide ion reaction, trityl group protection, and bromination (Wang, Sun, & Ru, 2008).

  • One-Step Conversion Process : A novel one-step process for converting an amide into a tetrazole, which involves the compound as an intermediate, has been explored (Duncia, Pierce, & Santella, 1991).

Chemical Engineering and Process Intensification

  • Microreactor Process : The compound's synthesis has been enhanced using microreactors, demonstrating higher yields and efficiency compared to traditional batch reactors. This indicates its potential for industrial production (Maralla et al., 2017).

Pharmaceutical Applications

  • Pharmacological Analysis : Some derivatives of the compound have been subjected to pharmacological analyses, including anti-proliferative, anti-inflammatory, and anti-fungal activity studies (Kamble et al., 2017).

  • One-Pot Synthesis for Pharmaceutical Products : An efficient one-pot synthesis method for trityl olmesartan medoxomil, using the compound as an intermediate, has been developed. This process is significant for industrial production due to its simplicity and high yield (Časar & Časar, 2018).

Mechanism of Action

Without more specific information, it’s difficult to predict the mechanism of action of this compound. It could potentially interact with biological systems through a variety of mechanisms, depending on its exact structure and properties .

Future Directions

The potential applications and future directions for this compound would depend on its exact properties and effects. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical synthesis .

Properties

IUPAC Name

5-[2-[4-(bromomethyl)phenyl]phenyl]-2-trityltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H25BrN4/c34-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-35-37-38(36-32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROIFZUSIQAQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H25BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133051-88-4
Record name 5-[4'-(Bromomethyl)-1,1'-biphenyl-2-yl]-2-triphenylmethyl-2H-tetrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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